molecular formula C11H13F2NO2 B2413789 Tert-butyl 2-amino-3,5-difluorobenzoate CAS No. 2248270-88-2

Tert-butyl 2-amino-3,5-difluorobenzoate

Cat. No.: B2413789
CAS No.: 2248270-88-2
M. Wt: 229.227
InChI Key: MBEXMALPDXTAHP-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3,5-difluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3,5-difluorobenzoate typically involves the esterification of 2-amino-3,5-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-3,5-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-3,5-difluorobenzoate is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated benzoates on biological systems.

Industry: In the materials science industry, this compound is used in the synthesis of advanced materials with improved thermal and chemical stability. It is also employed in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3,5-difluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

  • Tert-butyl 3,5-difluorobenzoate
  • Tert-butyl 2-amino-5-bromo-3,6-difluorobenzoate
  • Tert-butyl 2-amino-4,6-difluorobenzoate

Comparison: Tert-butyl 2-amino-3,5-difluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement can influence its reactivity and binding properties compared to similar compounds. For example, the presence of the amino group at the 2-position can enhance nucleophilicity, while the fluorine atoms at the 3 and 5 positions can increase lipophilicity and metabolic stability .

Properties

IUPAC Name

tert-butyl 2-amino-3,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEXMALPDXTAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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